2-(2,4-dichlorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide
Description
This compound is a synthetic acetamide derivative featuring a 2,4-dichlorophenoxy moiety linked to an ethylamino group, which is further substituted with a 6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl fragment. Its structure combines pharmacophoric elements associated with anti-inflammatory and enzyme-inhibitory activities, particularly targeting cyclooxygenase-2 (COX-2) . The 2,4-dichlorophenoxy group is a hallmark of synthetic auxin analogs, which have been explored for plant growth regulation and therapeutic applications .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O3S/c19-12-3-5-15(13(20)10-12)26-11-17(24)21-7-8-23-18(25)6-4-14(22-23)16-2-1-9-27-16/h1-6,9-10H,7-8,11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHLUUPXTGUZHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2,4-dichlorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a synthetic compound characterized by a complex structure that includes a dichlorophenoxy group, a pyridazinone moiety, and a thiophene ring. This unique combination suggests potential applications in medicinal chemistry, particularly in the development of herbicides and pharmaceuticals. The biological activities of this compound are primarily attributed to its structural features, which enable interactions with various biological targets.
Chemical Structure and Properties
- IUPAC Name : 2-(2,4-dichlorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide
- Molecular Weight : 424.3 g/mol
- CAS Number : 946264-44-4
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Dichlorophenoxy | Suggests herbicidal properties |
| Pyridazinone | May contribute to diverse pharmacological effects |
| Thiophene Ring | Enhances interaction with biological targets |
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, potentially effective against various bacterial strains.
- Herbicidal Activity : The presence of the dichlorophenoxy group implies potential herbicidal action, similar to other compounds in the phenoxyacetic acid family.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, warranting further investigation into its mechanism of action.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their mechanisms:
- A study evaluating the effects of structurally similar compounds on mitochondrial function highlighted concentration-dependent toxicity, suggesting that derivatives of dichlorophenoxyacetic acid can impact cellular energy metabolism .
- Another research effort synthesized various analogues of phenoxyacetic acids, revealing promising biological activity against certain cancer cell lines. These findings indicate that modifications in the side chains can significantly enhance potency .
The mechanism by which 2-(2,4-dichlorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide exerts its effects is still under investigation. However, it is hypothesized that:
- As a herbicide , it may mimic natural plant hormones, disrupting normal growth processes.
- In biological systems, it could interact with specific enzymes or receptors, leading to alterations in physiological responses.
Comparative Analysis with Similar Compounds
To better understand the potential applications and effectiveness of this compound, it is useful to compare it with similar structures:
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Thiophene vs. Piperazine/Thiazole : The target compound’s thiophene substituent may enhance lipophilicity and binding affinity compared to phenylpiperazine (e.g., compound 9) or thiazole (e.g., compound in ) analogs. Thiophene’s sulfur atom could facilitate unique interactions with enzyme active sites .
- 2,4-Dichlorophenoxy vs. Simple Aromatic Groups: The 2,4-dichlorophenoxy moiety in the target compound distinguishes it from analogs with nitrobenzylidene (compound 9) or fluorophenyl (compound in ) groups. This substitution is linked to selective COX-2 inhibition in related compounds .
Pharmacological and Physicochemical Properties
Key Findings :
- Pyridazinone-thiophene hybrids may exhibit superior metabolic stability over piperazine-containing analogs (e.g., compound 9), which show moderate cytotoxicity (IC₅₀ = 12–18 µM) .
- Thiazole-based analogs (e.g., ) demonstrate acetylcholinesterase inhibition, highlighting divergent biological targets compared to the COX-2 focus of the target compound.
Preparation Methods
Cyclocondensation of Diketones with Hydrazine
The pyridazinone ring is synthesized via cyclocondensation of α,β-diketones with hydrazine hydrate. For thiophene substitution, thiophene-2-carbaldehyde is condensed with ethyl acetoacetate to form a diketone intermediate, followed by hydrazine-mediated cyclization.
Procedure :
- React thiophene-2-carbaldehyde (1.0 eq) with ethyl acetoacetate (1.2 eq) in ethanol under reflux with piperidine catalysis (72 hours, 78°C).
- Add hydrazine hydrate (2.0 eq) to the diketone intermediate in ethanol, reflux for 6 hours.
- Isolate 3-(thiophen-2-yl)pyridazin-6(1H)-one via vacuum filtration (yield: 68–75%).
Characterization :
- 1H-NMR (DMSO-d6): δ 8.12 (s, 1H, pyridazinone-H), 7.76–7.32 (m, 3H, thiophene-H), 6.45 (s, 1H, NH).
- MS (ESI) : m/z 207.1 [M+H]+.
Introduction of the Ethylamine Side Chain
Alkylation of Pyridazinone Nitrogen
The ethylamine group is introduced via nucleophilic substitution using 2-chloroethylamine hydrochloride under basic conditions.
Procedure :
- Suspend 3-(thiophen-2-yl)pyridazin-6(1H)-one (1.0 eq) in DMF.
- Add K2CO3 (3.0 eq) and 2-chloroethylamine hydrochloride (1.5 eq).
- Heat at 80°C for 12 hours.
- Purify via column chromatography (CH2Cl2:MeOH, 9:1) to yield 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethylamine (yield: 60–65%).
Optimization :
- Higher yields (75%) are achieved using Mitsunobu conditions (DIAD, PPh3) with ethanolamine, though cost increases.
Synthesis of 2-(2,4-Dichlorophenoxy)acetyl Chloride
Nucleophilic Aromatic Substitution
2,4-Dichlorophenol is reacted with chloroacetic acid under alkaline conditions to form 2-(2,4-dichlorophenoxy)acetic acid, followed by chlorination.
Procedure :
- Dissolve 2,4-dichlorophenol (1.0 eq) in NaOH (10% aq.), add chloroacetic acid (1.2 eq).
- Reflux for 4 hours, acidify with HCl to precipitate 2-(2,4-dichlorophenoxy)acetic acid (yield: 85%).
- Treat with SOCl2 (3.0 eq) in dry CH2Cl2 (2 hours, 0°C→RT) to form acyl chloride (yield: 92%).
Final Amide Coupling
Schotten-Baumann Reaction
The ethylamine derivative is coupled with 2-(2,4-dichlorophenoxy)acetyl chloride under biphasic conditions.
Procedure :
- Dissolve 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethylamine (1.0 eq) in NaOH (10% aq.).
- Add 2-(2,4-dichlorophenoxy)acetyl chloride (1.1 eq) in CH2Cl2.
- Stir vigorously at 0°C for 1 hour.
- Extract with CH2Cl2, dry over Na2SO4, and concentrate to isolate the product (yield: 78%).
Alternative Method :
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|---|
| Pyridazinone synthesis | Cyclocondensation | 68–75 | 90 | Low |
| Ethylamine installation | Alkylation | 60–65 | 85 | Moderate |
| Mitsunobu | 75 | 95 | High | |
| Amide coupling | Schotten-Baumann | 78 | 88 | Low |
| EDCl/HOBt | 82 | 95 | High |
Challenges and Optimization Strategies
Regioselectivity in Pyridazinone Formation :
Amine Stability :
Scale-Up Considerations :
- EDCl/HOBt coupling, while efficient, generates stoichiometric waste. Catalytic methods (e.g., Pd-mediated) are under investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
